molecular formula C13H17N3O3 B5534506 (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone

(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B5534506
M. Wt: 263.29 g/mol
InChI Key: GOYMFLDMEUPCBZ-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a phenylpiperazine methanone derivative characterized by a 3-methyl-4-nitrophenyl group attached to a 4-methylpiperazine ring via a ketone linker. The nitro group at the para position of the phenyl ring and the methyl substituent on the piperazine nitrogen are critical to its electronic and steric properties.

Its analogs have been investigated for anti-prion, neuroprotective, and hypoxia-activated prodrug activities .

Properties

IUPAC Name

(3-methyl-4-nitrophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-10-9-11(3-4-12(10)16(18)19)13(17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYMFLDMEUPCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 3-methyl-4-nitrobenzoyl chloride with 4-methylpiperazine. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

    Hydrolysis: The methanone group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens like chlorine or bromine for halogenation.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: (3-Methyl-4-aminophenyl)(4-methylpiperazin-1-yl)methanone.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 3-Methyl-4-nitrobenzoic acid and 4-methylpiperazine.

Scientific Research Applications

Chemistry

In chemistry, (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the piperazine ring, a common motif in many pharmaceuticals, suggests that it may exhibit biological activity. Studies may focus on its potential as an antimicrobial, anticancer, or neuroactive agent.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the piperazine ring can bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent positions, electronic groups, and piperazine modifications. A comparative analysis is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) Piperazine Modification Melting Point (°C) Reference
(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone C₁₃H₁₅N₃O₃* 277.3 3-Me, 4-NO₂ 4-Me Not reported -
(4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone C₁₂H₁₃N₃O₃ 263.3 4-NO₂ 4-Me Not reported
(3-Nitrophenyl)(piperazin-1-yl)methanone C₁₁H₁₁N₃O₃ 233.2 3-NO₂ Unsubstituted Not reported
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone (Filastatin) C₁₈H₁₈ClN₃O₃ 365.8 3-Cl, 4-Me 4-(4-NO₂C₆H₄) Not reported
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone C₁₇H₁₆BrN₂O₂ 375.2 3-Br 4-(4-OHC₆H₄) 153–154

*Calculated based on IUPAC name.

Key Observations :

  • Nitro Group Position: The target compound’s 3-methyl-4-nitro substitution contrasts with para-nitro analogs (e.g., compound in ).
  • Piperazine Modifications : Methyl substitution on piperazine (vs. unsubstituted or 4-(4-nitrophenyl) in Filastatin ) impacts basicity and lipophilicity.
  • Halogen Effects : Bromine or chlorine substituents (e.g., ) increase molecular weight and introduce steric/electronic effects, possibly enhancing target affinity.

Physicochemical Properties

  • Melting Points : Compounds with hydroxyl or bromine groups (e.g., 153–154°C in ) exhibit higher melting points than nitro-substituted analogs, likely due to hydrogen bonding or increased polarity.
  • Spectral Data :
    • IR : Nitro groups show strong absorption near 1336–1383 cm⁻¹ (asymmetric stretching) and 1488–1575 cm⁻¹ (symmetric stretching) .
    • NMR : Piperazine protons resonate as broad singlets near δ 3.3–4.6 ppm, while aromatic protons vary based on substitution (e.g., δ 6.3–8.0 ppm in ).

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